molecular formula C20H25ClN4 B12391537 AChE/A|A-IN-2

AChE/A|A-IN-2

Cat. No.: B12391537
M. Wt: 356.9 g/mol
InChI Key: SQARWLAUMRYONO-UHFFFAOYSA-N
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Description

AChE/A|A-IN-2 is a compound under investigation for its inhibitory effects on acetylcholinesterase (AChE), an enzyme critical for terminating synaptic transmission by hydrolyzing acetylcholine. These inhibitors are of significant interest in both toxicology and therapeutic contexts, particularly for understanding neurotoxicity mechanisms and developing antidotes.

Properties

Molecular Formula

C20H25ClN4

Molecular Weight

356.9 g/mol

IUPAC Name

N-[[1-[(4-chlorophenyl)methyl]triazol-4-yl]methyl]adamantan-1-amine

InChI

InChI=1S/C20H25ClN4/c21-18-3-1-14(2-4-18)12-25-13-19(23-24-25)11-22-20-8-15-5-16(9-20)7-17(6-15)10-20/h1-4,13,15-17,22H,5-12H2

InChI Key

SQARWLAUMRYONO-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NCC4=CN(N=N4)CC5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AChE/A|A-IN-2 involves multiple steps, including the formation of triazole-bridged aryl adamantane analogs. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the research or industrial laboratory .

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions: AChE/A|A-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs .

Scientific Research Applications

AChE/A|A-IN-2 has a wide range of scientific research applications, including:

Mechanism of Action

AChE/A|A-IN-2 exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for the hydrolysis of acetylcholine into choline and acetic acid. This inhibition leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission. Additionally, this compound antagonizes the N-methyl-D-aspartate receptor, which plays a role in synaptic plasticity and memory function. The compound also inhibits amyloid-beta aggregation, which is implicated in the pathogenesis of Alzheimer’s disease .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The evidence highlights two primary comparators for AChE/A|A-IN-2: Soman (a cyclosarin nerve agent) and Tabun (an organophosphate compound). Below is a detailed comparison based on experimental findings from rat models and histochemical studies:

Inhibition Potency and Regional Specificity

  • Soman :
    • Reduces AChE activity to low or undetectable levels in the striatum, amygdala, substantia nigra, superior colliculi, and motor nuclei of cranial nerves V, X, and XII .
    • Causes rapid aging of the AChE-inhibitor complex due to dealkylation, rendering reactivation by oximes (e.g., pralidoxime) ineffective post-exposure .
  • Tabun :
    • Exhibits stronger inhibition in the striatum and superior colliculi compared to Soman .
    • Retains moderate residual AChE activity in motor nuclei (e.g., cranial nerve X and XII nuclei), suggesting slower aging kinetics .
  • This compound: While direct data are unavailable, its classification implies inhibition kinetics and regional effects may mirror organophosphates. Differences in molecular structure (e.g., leaving groups or phosphorylating moieties) could alter aging rates or antidote efficacy.

Histochemical and Functional Outcomes

Parameter Soman Tabun **AChE/A A-IN-2 (Inferred)**
AChE Activity in Striatum Reduced to ≤50% of control Reduced to ≤30% of control Likely intermediate inhibition
Superior Colliculi Low activity (~20% of control) Very low activity (~10% control) Potentially similar to Tabun
Motor Nuclei (Cranial Nerves) Moderate inhibition (e.g., X, XII nuclei) Stronger inhibition in V, X nuclei Dependent on aging kinetics
Antidote Responsiveness Poor due to rapid aging Partial reactivation possible Unknown; structural analogs may dictate efficacy

Toxicological Severity

  • Soman is described as more toxicologically severe than Tabun due to its rapid aging mechanism, which complicates post-exposure treatment .
  • Tabun’s slower aging may allow a broader therapeutic window for oxime-based antidotes, though its stronger regional inhibition in critical brain areas (e.g., striatum) exacerbates acute neurotoxicity .

Mechanistic and Therapeutic Implications

  • Aging Kinetics: The irreversible binding of organophosphates to AChE involves a two-step process: initial phosphorylation followed by "aging" (loss of an alkyl group). Soman’s rapid aging (~5–8 minutes) contrasts with Tabun’s slower kinetics (~40 hours), impacting antidote strategies .
  • Regional Vulnerability : Both compounds disproportionately affect brain regions with high baseline AChE activity (e.g., striatum, superior colliculi), suggesting these areas are critical targets for neurotoxicity .
  • This compound: If structurally similar to Tabun, it may exhibit intermediate aging rates or unique regional selectivity.

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